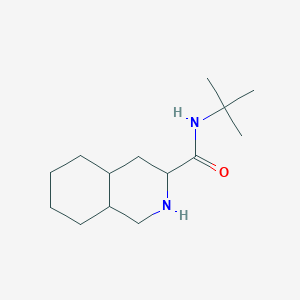

N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZBXVBPICTBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869858 | |

| Record name | N-tert-Butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a pivotal chiral intermediate in the synthesis of several prominent antiretroviral drugs, most notably the HIV-1 protease inhibitors Saquinavir and Nelfinavir. Its rigid, bicyclic decahydroisoquinoline core provides a valuable scaffold in medicinal chemistry, influencing the stereochemistry and conformational properties of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the structure, synthesis, and physicochemical properties of this compound, along with an examination of the biological signaling pathways modulated by the drugs derived from it. Detailed experimental protocols for its synthesis and purification are also presented.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C14H26N2O, is a saturated heterocyclic compound. The structure features a decahydroisoquinoline ring system, which is a fully hydrogenated derivative of isoquinoline, linked to a tert-butyl carboxamide group at the 3-position. The stereochemistry of the chiral centers, particularly at the 3, 4a, and 8a positions, is crucial for its utility as a building block in asymmetric synthesis.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C14H26N2O | [1] |

| Molecular Weight | 238.37 g/mol | [1] |

| Melting Point | 112-115 °C | [2] |

| Boiling Point | 401.5 °C (at 760 mmHg, estimated) | [2] |

| Density | 0.976 g/cm³ | [2] |

| Optical Rotation | [α]22/D −71° (c = 1 in methanol) | [2] |

| Appearance | White solid | [2] |

| Solubility | Soluble in water | [2] |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry

Mass spectrometry of this compound typically shows a protonated molecular ion [M+H]+ at m/z 239, confirming the molecular weight of the compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound were not available in the reviewed literature, a theoretical analysis of the expected ¹H and ¹³C NMR spectra can be provided based on its structure.

-

¹H NMR: The spectrum would be complex due to the numerous protons in the decahydroisoquinoline ring system. Key signals would include a singlet for the nine equivalent protons of the tert-butyl group, and a series of multiplets in the aliphatic region corresponding to the protons of the bicyclic core. The proton attached to the amide nitrogen may appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the 14 carbon atoms. The carbonyl carbon of the amide would appear downfield. The quaternary carbon and the three methyl carbons of the tert-butyl group would have characteristic chemical shifts. The remaining carbons of the decahydroisoquinoline ring would appear in the aliphatic region.

Infrared (IR) Spectroscopy

An experimental IR spectrum was not found in the searched literature. However, the IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. These would include N-H stretching vibrations for the secondary amine and the amide, C-H stretching for the aliphatic and tert-butyl groups, and a strong C=O stretching for the amide carbonyl group.

Experimental Protocols

Synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide

A common synthetic route involves the hydrogenation of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.[4]

Materials:

-

(S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

-

5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

-

Heptane

-

Sodium Hydroxide

Procedure:

-

A solution of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in heptane is prepared.

-

The two-phase system is heated to 65-70°C, and the pH is adjusted to 10-10.5 with sodium hydroxide.

-

The organic layer is separated and heated to azeotropically remove residual water.

-

The solution is hydrogenated using a 15% loading of 5% Rh/Al₂O₃ catalyst at 100°C under 350 psi for 10-16 hours.[4]

-

The reaction mixture is filtered while hot to remove the catalyst.[4]

-

The filtrate is concentrated, and the product is crystallized by cooling to 10°C over 8-10 hours.[4]

-

The solid product is collected by filtration and washed with heptane.[4]

A visual representation of the synthesis workflow is provided below.

Caption: Synthesis workflow for this compound.

Purification

Purification of this compound is typically achieved through crystallization. Following hydrogenation, the crude product is isolated by concentrating the filtrate and cooling to induce crystallization. The resulting solid is then collected by filtration and washed with a non-polar solvent like heptane to remove impurities.[4]

Role in Drug Development and Biological Activity

This compound serves as a crucial chiral building block for the synthesis of HIV-1 protease inhibitors, including Saquinavir and Nelfinavir. These drugs are designed to mimic the transition state of the substrate for the HIV protease enzyme.

Mechanism of Action of Derived HIV Protease Inhibitors

HIV protease is an aspartyl protease that cleaves viral polyproteins into functional proteins, a step that is essential for the maturation of infectious virions. Saquinavir and Nelfinavir act as competitive inhibitors by binding to the active site of the HIV protease, thereby preventing the cleavage of the Gag-Pol polyprotein precursor.[5] This results in the production of immature, non-infectious viral particles.

The general mechanism of HIV protease inhibition is depicted in the following signaling pathway diagram.

Caption: Mechanism of HIV Protease Inhibition.

Off-Target Effects and Associated Signaling Pathways

Interestingly, some HIV protease inhibitors, including those derived from the decahydroisoquinoline scaffold, have been shown to have off-target effects on host cell signaling pathways. A notable example is the inhibition of the PI3K-Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. The inhibition of Akt phosphorylation by certain protease inhibitors has been explored for its potential as a radiation sensitizer in cancer therapy.

A simplified diagram of the PI3K-Akt signaling pathway and the inhibitory effect of certain HIV protease inhibitors is shown below.

References

- 1. This compound | C14H26N2O | CID 3667935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [3S-(3±,4a2,8a2)]-N-(tert-butyl)decahydro-3-isoquinoline carboxamide, CAS No. 136465-81-1 - iChemical [ichemical.com]

- 3. prepchem.com [prepchem.com]

- 4. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]

- 5. KR20010023266A - Preparation of (s)-n-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxyamide - Google Patents [patents.google.com]

physicochemical properties of N-(tert-butyl)decahydroisoquinoline-3-carboxamide

An In-depth Technical Guide on the Physicochemical Properties of N-(tert-butyl)decahydroisoquinoline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, particularly its (3S,4aS,8aS) stereoisomer, is a crucial chiral building block in medicinal chemistry. It serves as a key intermediate in the synthesis of several potent HIV protease inhibitors, including Saquinavir and Nelfinavir.[1][2] Understanding its physicochemical properties is fundamental for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the known physicochemical characteristics of this compound, details the experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Properties

The properties of this compound have been characterized through both experimental measurements and computational predictions. The data presented here primarily corresponds to the (3S,4aS,8aS) stereoisomer (CAS No. 136465-81-1).

Tabulated Data

The following tables summarize the key quantitative physicochemical data for the compound.

Table 1: Identification and Structural Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide | [3] |

| CAS Number | 136465-81-1 | [4][5][6] |

| Molecular Formula | C₁₄H₂₆N₂O | [3][5][7] |

| Molecular Weight | 238.37 g/mol | [4][5][7] |

| Appearance | White to off-white solid/crystalline powder |[4][6][8] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 112-115 °C | [4][5][6] |

| Boiling Point | 401.5 °C (at 760 mmHg) | [4] |

| Density | 0.976 g/cm³ | [4] |

| Optical Rotation | [α]²²/D = -71° (c=1 in methanol) |[4][5][6] |

Table 3: Solubility and Partitioning Properties

| Property | Value | Source(s) |

|---|---|---|

| Water Solubility | Reported as "Soluble" | [4] |

| Organic Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [5] |

| Dissociation Constant (pKa) | 8.64 (at 24 °C) | [5] |

| Predicted pKa (Amide N-H) | 15.65 ± 0.20 | [5] |

| Computed XLogP3 | 2.6 |[7] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties listed above. While specific instrumental parameters for every cited value are not always available in the literature, the following descriptions represent standard, validated techniques in the field.

Synthesis of (3S,4aS,8aS)-N-tert-butyl-decahydroisoquinoline-3-carboxamide

The synthesis is a multi-step process, typically starting from an optically pure precursor like L-phenylalanine to establish the desired stereochemistry.[9] A common final step involves the hydrogenation of an unsaturated precursor.

Protocol: Catalytic Hydrogenation

-

Precursor: 2-(benzyloxycarbonyl)-N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide (0.689 g, 1.85 mmol) is dissolved in 20 mL of ethanol.[10]

-

Catalyst: 10% Palladium on carbon (0.01 g) is added to the solution.[10]

-

Reaction: The mixture is subjected to hydrogenation at room temperature under atmospheric pressure for 18 hours.[10]

-

Workup: The catalyst is removed by filtration through a pad of Celite.[10]

-

Isolation: The solvent (ethanol) is removed from the filtrate by evaporation under reduced pressure to yield the final product as a clear oil, which solidifies upon standing.[10]

Melting Point Determination

The melting point is a crucial indicator of purity. Protocol: Capillary Method

-

A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. The literature value is 112-115 °C.[4][5]

Lipophilicity Determination (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is critical for predicting a drug's membrane permeability and absorption. While a computed value (XLogP3 = 2.6) is available, an experimental value would typically be determined using the shake-flask method or by RP-HPLC.[7]

Protocol: Shake-Flask Method (OECD Guideline 107)

-

System Preparation: A mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) is prepared and mutually saturated by shaking for 24 hours, followed by separation of the two phases.

-

Dissolution: A precisely weighed amount of this compound is dissolved in one of the phases.

-

Partitioning: The solution is added to a known volume of the other phase in a separatory funnel. The funnel is shaken vigorously for a set period at a constant temperature (e.g., 25 °C) until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient P is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water (or buffer of a specific pH) in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid must be confirmed.

-

Separation: The suspension is filtered (using a low-adsorption filter) or centrifuged to separate the saturated solution from the excess solid.

-

Analysis: The concentration of the compound in the clear, saturated solution is determined by a validated analytical method (e.g., HPLC, LC-MS). This concentration represents the equilibrium solubility.[11]

pKa Determination

The pKa value is essential for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding. The value of 8.64 likely corresponds to the secondary amine in the decahydroisoquinoline ring.[5]

Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-methanol mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the basic amine has been protonated.

Visualization of Synthesis Workflow

The following diagram illustrates a common synthetic pathway to obtain the target molecule, highlighting the key transformation from its unsaturated precursor.

Caption: Synthetic workflow for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. pschemicals.com [pschemicals.com]

- 4. [3S-(3±,4a2,8a2)]-N-(tert-butyl)decahydro-3-isoquinoline carboxamide, CAS No. 136465-81-1 - iChemical [ichemical.com]

- 5. This compound CAS#: 136465-81-1 [amp.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C14H26N2O | CID 3667935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-(tert-butyl)decahydroisoquinoline-3-carboxamide (CAS 136465-81-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-butyl)decahydroisoquinoline-3-carboxamide, with the CAS number 136465-81-1, is a chiral heterocyclic compound of significant interest in medicinal chemistry. Primarily recognized for its role as a crucial building block, its specific stereoisomer, (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide, is a key intermediate in the synthesis of potent HIV-1 protease inhibitors, including the antiretroviral drugs Saquinavir and Nelfinavir. This technical guide provides a detailed overview of its chemical and physical properties, comprehensive synthesis protocols, and its pivotal application in the development of these antiviral agents. While the direct biological activity of this compound is not extensively documented, its importance as a structural scaffold in active pharmaceutical ingredients is thoroughly examined.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure consists of a decahydroisoquinoline ring system with a tert-butyl carboxamide group at the 3-position. The physicochemical properties of the (3S,4aS,8aS) stereoisomer are summarized in the table below.

| Property | Value | References |

| CAS Number | 136465-81-1 | [1] |

| Molecular Formula | C₁₄H₂₆N₂O | [1] |

| Molecular Weight | 238.37 g/mol | [1] |

| Melting Point | 112-115 °C | [1] |

| Appearance | White to Almost white powder/crystal | [2] |

| Optical Activity ([α]22/D) | -71° (c = 1 in methanol) | [2] |

| Boiling Point (estimate) | 380.97 °C | [3] |

| Density (estimate) | 1.09 g/cm³ | [1] |

| pKa (predicted) | 15.65 ± 0.20 | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |

Synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide

The synthesis of the specific (3S,4aS,8aS) stereoisomer is of paramount importance for its use in pharmaceutical manufacturing. A common and efficient method involves the hydrogenation of a tetrahydroisoquinoline precursor.

Experimental Protocol: Hydrogenation of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

A method for the preparation of N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide involves the hydrogenation of purified (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide under pressure in the presence of a catalyst, such as Rh/Al₂O₃.[4]

A related synthesis involves the hydrogenation of 2-(benzyloxycarbonyl)-N-tert.butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide.[5] In this procedure, a solution of 0.689 g (1.85 mmol) of the starting material in 20 ml of ethanol is hydrogenated in the presence of 0.01 g of 10% palladium-on-carbon. The reaction is carried out at room temperature and under atmospheric pressure for 18 hours. Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the product as a clear oil.

The following diagram illustrates the general workflow for the synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide from L-phenylalanine, a common starting material for the tetrahydroisoquinoline precursor.

Synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide.

Application in Drug Development

The primary significance of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide lies in its role as a key chiral building block for the synthesis of HIV-1 protease inhibitors. This decahydroisoquinoline moiety serves as a rigid scaffold that correctly orients the pharmacophoric groups of the final drug molecule for optimal binding to the active site of the HIV protease enzyme.

Synthesis of Saquinavir

In the synthesis of Saquinavir, (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide is condensed with a protected epoxide intermediate.[6] The resulting amino alcohol is then further elaborated through a series of coupling and deprotection steps to yield the final Saquinavir molecule.[6]

The general workflow for the incorporation of the decahydroisoquinoline moiety into Saquinavir is depicted below.

Workflow for Saquinavir Synthesis.

Synthesis of Nelfinavir

The synthesis of Nelfinavir also utilizes (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide as a key starting material. In one synthetic route, it is reacted with benzyl (R)-1-((S)-oxiran-yl)-2-(phenylthio) ethyl carbamate in refluxing methanol.[7] Subsequent deprotection and coupling with 3-acetoxy-2-methylbenzoic acid-succinimide ester leads to the formation of Nelfinavir.[7]

The following diagram illustrates the key steps in the synthesis of Nelfinavir involving the decahydroisoquinoline intermediate.

Workflow for Nelfinavir Synthesis.

Biological Activity and Signaling Pathways

There is a notable lack of publicly available data on the intrinsic biological activity of this compound itself. Its utility in pharmacology is almost exclusively documented as a synthetic intermediate. While the decahydroisoquinoline scaffold is present in many biologically active natural products and synthetic compounds, this specific derivative's own pharmacological profile, including any potential interaction with signaling pathways, has not been a primary focus of research. The potent anti-HIV activity arises from the final drug molecules, Saquinavir and Nelfinavir, which are designed to be highly specific inhibitors of the HIV-1 protease enzyme.

Conclusion

This compound, and particularly its (3S,4aS,8aS) stereoisomer, represents a cornerstone in the synthetic strategies for producing the life-saving antiretroviral drugs Saquinavir and Nelfinavir. Its rigid, chiral structure is indispensable for achieving the high potency and selectivity of these HIV-1 protease inhibitors. While it does not appear to possess significant biological activity in its own right, its role as a key intermediate underscores the critical importance of such building blocks in the landscape of modern drug discovery and development. This guide provides a foundational understanding of its properties and synthetic applications for researchers and professionals in the pharmaceutical sciences.

References

- 1. This compound CAS#: 136465-81-1 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. EP1337514A1 - Method of preparation of (s)-n-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of N-(tert-butyl)decahydroisoquinoline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a saturated bicyclic heterocyclic amide with significant interest in medicinal chemistry. Its rigid decahydroisoquinoline scaffold allows for the precise spatial orientation of substituents, making it a valuable building block in drug design. The stereochemistry of this molecule, arising from multiple chiral centers, plays a pivotal role in its biological activity. This technical guide provides a comprehensive overview of the synthesis, potential pharmacological activities, and experimental evaluation of the stereoisomers of this compound, with a focus on its role as a key intermediate in the development of therapeutic agents.

The decahydroisoquinoline core can exist in different stereoisomeric forms, primarily determined by the fusion of the two rings (cis or trans) and the stereochemistry at the C3 position. The (3S,4aS,8aS)-isomer, in particular, is a well-documented and crucial intermediate in the synthesis of several marketed HIV-1 protease inhibitors, including Saquinavir and Nelfinavir.[1] While the synthesis and utility of this specific isomer are well-established, a comprehensive evaluation of all possible stereoisomers and their comparative biological activities is not extensively documented in publicly available literature. This guide will synthesize the available information and propose experimental pathways for a more thorough investigation.

Stereochemistry of this compound

The this compound molecule possesses three chiral centers at positions 3, 4a, and 8a. This gives rise to 2³ = 8 possible stereoisomers. These can be grouped into diastereomeric pairs based on the cis or trans fusion of the cyclohexane and piperidine rings.

Diagram of Potential Stereoisomers

Caption: Potential stereoisomers of the target compound.

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of this compound typically involves stereocontrolled reactions starting from a chiral precursor. The most documented synthesis is for the (3S,4aS,8aS)-isomer, which is achieved through the hydrogenation of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.

Experimental Protocol: Synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide [2]

This protocol is based on the hydrogenation of the corresponding tetrahydroisoquinoline precursor.

Materials:

-

(S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

-

Ethanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in ethanol is prepared.

-

10% Pd/C catalyst is added to the solution.

-

The mixture is hydrogenated under atmospheric pressure of hydrogen gas at room temperature for approximately 18 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration.

-

The solvent is removed from the filtrate by evaporation under reduced pressure to yield N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide.[3]

Workflow for the Synthesis of the (3S,4aS,8aS)-isomer

Caption: Synthesis workflow for the (3S,4aS,8aS)-isomer.

The synthesis of other stereoisomers would likely require starting from different stereoisomers of the tetrahydroisoquinoline precursor or employing diastereoselective synthetic routes. The separation of diastereomers can often be achieved by chromatographic techniques such as column chromatography or by fractional crystallization of salts formed with a chiral acid.

Potential Pharmacological Activities and Biological Evaluation

While this compound is primarily known as a synthetic intermediate, the decahydroisoquinoline scaffold is present in molecules with diverse biological activities. The different spatial arrangements of the functional groups in each stereoisomer can lead to varied interactions with biological targets.

HIV-1 Protease Inhibition

As a key component of Saquinavir and Nelfinavir, the (3S,4aS,8aS)-isomer of this compound contributes to the overall shape and binding of these inhibitors to the HIV-1 protease active site. It is plausible that other stereoisomers may exhibit different binding affinities and inhibitory activities.

Signaling Pathway: HIV-1 Protease in the Viral Lifecycle

Caption: Role of HIV protease in the viral lifecycle.

Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay

A common method to assess the inhibitory potential of compounds against HIV-1 protease is a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate peptide containing a cleavage site for HIV-1 protease, labeled with a fluorescent donor and a quencher.

-

Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)

-

Test compounds (stereoisomers of this compound)

-

Positive control (e.g., Saquinavir)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound or control.

-

Initiate the reaction by adding HIV-1 protease to each well.

-

Incubate the plate at 37°C for a specified period.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

CCR5 Antagonism

Derivatives of decahydroisoquinoline have been investigated as antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor for the entry of R5-tropic HIV-1 into host cells. It is therefore a relevant target to investigate for the different stereoisomers of this compound.

Signaling Pathway: CCR5-mediated HIV-1 Entry

Caption: CCR5-mediated HIV-1 entry pathway.

Experimental Protocol: CCR5 Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.

Materials:

-

Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells)

-

Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α)

-

Unlabeled CCR5 ligand for non-specific binding determination (e.g., unlabeled MIP-1α)

-

Test compounds (stereoisomers of this compound)

-

Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

In a 96-well filter plate, add cell membranes, radiolabeled ligand, and either buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or varying concentrations of the test compound.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, and then measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki or IC50 value for each test compound.

Ionotropic Glutamate Receptor Modulation

Studies have shown that certain 6-substituted decahydroisoquinoline-3-carboxylic acids act as antagonists of NMDA and AMPA receptors.[4][5][6] The stereochemistry of these compounds is crucial for their activity and selectivity.[4] This suggests that the stereoisomers of this compound could also potentially modulate these receptors.

Data Presentation

As direct comparative quantitative data for the stereoisomers of this compound is not available in the literature, a template for data presentation is provided below. This structure can be used to organize experimental findings once the respective assays are performed.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Solubility |

| (3S,4aS,8aS) | C₁₄H₂₆N₂O | 238.37 | ||

| (3R,4aR,8aR) | C₁₄H₂₆N₂O | 238.37 | ||

| ... | ... | ... | ... | ... |

Table 2: In Vitro Biological Activity of this compound Stereoisomers

| Stereoisomer | HIV-1 Protease IC₅₀ (nM) | CCR5 Binding Kᵢ (nM) | NMDA Receptor IC₅₀ (µM) | AMPA Receptor IC₅₀ (µM) |

| (3S,4aS,8aS) | ||||

| (3R,4aR,8aR) | ||||

| ... |

Conclusion and Future Directions

The stereoisomers of this compound represent a class of compounds with significant, yet largely unexplored, therapeutic potential. While the (3S,4aS,8aS)-isomer is a well-established building block for HIV-1 protease inhibitors, the pharmacological profiles of the other stereoisomers remain to be elucidated.

Future research should focus on the diastereoselective synthesis and purification of all possible stereoisomers of this compound. A systematic biological evaluation of each isomer against a panel of relevant targets, including HIV-1 protease, CCR5, and ionotropic glutamate receptors, would provide valuable structure-activity relationship (SAR) data. Such studies could uncover novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties, thereby expanding the utility of the decahydroisoquinoline scaffold in drug discovery. The experimental protocols and frameworks provided in this guide offer a starting point for these important investigations.

References

- 1. Page loading... [guidechem.com]

- 2. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Structure-activity studies of 6-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. 2. Effects of distal acid bioisosteric substitution, absolute stereochemical preferences, and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, a novel, competitive, systemically active NMDA and AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of Decahydroisoquinolines: A Technical Guide to Their Activities and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The decahydroisoquinoline scaffold, a fully saturated bicyclic amine, represents a privileged structure in medicinal chemistry. Its inherent conformational rigidity and stereochemical complexity have made it a compelling starting point for the design of novel therapeutic agents targeting a range of biological processes. This technical guide provides an in-depth exploration of the biological activities of decahydroisoquinoline derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Biological Activity

The biological efficacy of decahydroisoquinoline derivatives has been quantified across various assays, revealing potent and selective activities. The following tables summarize key quantitative data for different biological targets.

Table 1: NMDA Receptor Antagonist Activity of 6-Substituted Decahydroisoquinoline-3-Carboxylic Acids [1]

| Compound | In Vitro [3H]CGS19755 Binding IC50 (nM) | In Vitro Cortical Wedge Preparation IC50 (µM) vs. NMDA | In Vivo NMDA-Induced Lethality MED (mg/kg, i.p.) |

| 31a | 55 ± 14 | 0.15 ± 0.01 | 1.25 |

| 32a | 856 ± 136 | 1.39 ± 0.29 | 2.5 |

IC50: Half-maximal inhibitory concentration. MED: Minimum effective dose.

Table 2: Anticancer and Anti-Angiogenesis Activity of Tetrahydroisoquinoline Derivatives

Note: While the core of this guide is decahydroisoquinolines, the following data on the related tetrahydroisoquinoline scaffold is included to provide a broader context of the potential of isoquinoline derivatives in oncology.

| Compound | Target/Assay | Cell Line(s) | IC50 | Reference |

| GM-3-18 | KRas Inhibition | Colon Cancer Cell Lines | 0.9 - 10.7 µM | Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents |

| GM-3-121 | Anti-angiogenesis | Not specified | 1.72 µM | Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents |

Experimental Protocols

A detailed understanding of the methodologies used to assess the biological activity of these compounds is crucial for the replication and extension of these findings.

NMDA Receptor Binding Assay ([3H]CGS19755)

This competitive binding assay is used to determine the affinity of test compounds for the NMDA receptor.

-

Materials:

-

Rat brain membranes (cortical or hippocampal)

-

[3H]CGS19755 (radioligand)

-

Test decahydroisoquinoline derivatives

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Rat brain membranes are prepared and homogenized in the assay buffer.

-

Aliquots of the membrane homogenate are incubated with a fixed concentration of [3H]CGS19755 and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled CGS19755 or L-glutamate).

-

The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

-

Cortical Wedge Preparation for NMDA Antagonist Assay

This electrophysiological assay assesses the functional antagonism of NMDA receptor-mediated responses in a brain tissue preparation.

-

Materials:

-

Rodent (e.g., rat or mouse)

-

Dissection tools

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

-

Recording chamber

-

Microelectrodes

-

Amplifier and data acquisition system

-

NMDA, AMPA, Kainic acid

-

Test decahydroisoquinoline derivatives

-

-

Procedure:

-

The animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF.

-

A block of the cerebral cortex is dissected and mounted on a vibratome stage.

-

Coronal or sagittal slices (e.g., 300-400 µm thick) are cut and transferred to a holding chamber containing oxygenated aCSF at room temperature for recovery.

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A recording electrode is placed in the appropriate cortical layer to record field excitatory postsynaptic potentials (fEPSPs).

-

A stimulating electrode is positioned to evoke synaptic responses.

-

A stable baseline response to the application of NMDA is established.

-

The test decahydroisoquinoline derivative is added to the perfusion solution at various concentrations, and the response to NMDA is recorded.

-

The IC50 value is determined by quantifying the concentration-dependent inhibition of the NMDA-evoked response.

-

The selectivity of the antagonist can be assessed by testing its effect on responses evoked by AMPA and kainic acid.

-

In Vivo NMDA-Induced Lethality Assay in Mice

This in vivo assay evaluates the ability of a compound to protect against the lethal effects of a high dose of NMDA.

-

Materials:

-

Mice (e.g., male Swiss-Webster)

-

N-Methyl-D-aspartate (NMDA)

-

Test decahydroisoquinoline derivatives

-

Vehicle (e.g., saline, DMSO)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

-

Procedure:

-

Mice are divided into control and treatment groups.

-

The test compound or vehicle is administered intraperitoneally at various doses.

-

After a specific pretreatment time (e.g., 30-60 minutes), a lethal dose of NMDA is administered intraperitoneally.

-

The animals are observed for a defined period (e.g., 30 minutes) for the onset of seizures and mortality.

-

The minimum effective dose (MED) is determined as the lowest dose of the test compound that provides significant protection against NMDA-induced lethality compared to the vehicle-treated group.

-

Signaling Pathways and Mechanisms of Action

The biological effects of decahydroisoquinoline and related derivatives are mediated through their interaction with specific signaling pathways.

Neuroprotection via NMDA Receptor Antagonism and Downstream Signaling

As potent NMDA receptor antagonists, decahydroisoquinoline derivatives are proposed to exert their neuroprotective effects by inhibiting the excessive influx of Ca2+ into neurons, a key event in excitotoxicity. This, in turn, modulates downstream signaling cascades associated with cell survival and death. One of the critical pro-survival pathways is the PI3K/Akt pathway.

Caption: Neuroprotective signaling cascade modulated by decahydroisoquinoline derivatives.

Modulation of MAPK Signaling by Tetrahydroisoquinoline Derivatives

While distinct from the decahydro- core, studies on tetrahydroisoquinoline derivatives have revealed their ability to modulate key signaling pathways involved in cell proliferation and apoptosis, such as the ERK1/2 and p38 MAPK pathways. This provides a valuable framework for investigating similar activities in their fully saturated counterparts.

Caption: Potential modulation of MAPK signaling pathways by tetrahydroisoquinoline derivatives.

Conclusion

Decahydroisoquinoline derivatives have demonstrated significant and varied biological activities, particularly as potent and selective NMDA receptor antagonists with in vivo efficacy. The data and methodologies presented in this guide provide a solid foundation for further research and development in this area. Future investigations should focus on elucidating the detailed mechanisms of action, exploring a wider range of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds. The exploration of related isoquinoline scaffolds, such as the tetrahydroisoquinolines, in areas like oncology, further underscores the therapeutic potential of this structural class. A comprehensive understanding of their interaction with key signaling pathways will be paramount in translating the potential of decahydroisoquinoline derivatives into novel and effective therapeutics.

References

Core Functional Insights into N-(tert-butyl)decahydroisoquinoline-3-carboxamide: A Scaffolding Approach to Modern Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a pivotal chiral building block in contemporary medicinal chemistry. While not possessing a known intrinsic mechanism of action, its rigid bicyclic structure serves as a crucial scaffold for the synthesis of highly potent and selective therapeutic agents. This technical guide delineates the functional importance of this moiety by examining its role in two major classes of drugs: HIV-1 protease inhibitors and excitatory amino acid (EAA) receptor antagonists. We will explore the mechanism of action of drugs derived from this scaffold, present quantitative data on their activity, and provide illustrative diagrams of their signaling pathways and experimental workflows.

This compound: A Versatile Synthetic Intermediate

This compound is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] Its stereochemically defined structure is instrumental in orienting pharmacophoric groups in the active sites of their respective biological targets. The main therapeutic areas where this scaffold is employed are in the development of antiretroviral drugs and agents targeting neurological disorders.

Application in HIV-1 Protease Inhibitors: The Case of Nelfinavir

The decahydroisoquinoline moiety is a cornerstone in the design of potent HIV-1 protease inhibitors. Nelfinavir (brand name Viracept) is a prime example of a commercially successful drug that incorporates a derivative of this scaffold.

Mechanism of Action of Nelfinavir

Nelfinavir is a competitive inhibitor of the HIV-1 protease enzyme.[4][5][6] This enzyme is critical for the lifecycle of the HIV virus as it cleaves the viral Gag-Pol polyprotein into mature, functional proteins necessary for the assembly of new, infectious virions.[4][6][7] By binding to the active site of the HIV-1 protease, Nelfinavir blocks this cleavage process, leading to the production of immature and non-infectious viral particles.[4][6][8]

The this compound fragment plays a significant role in the binding of drugs like Saquinavir, a close analog of Nelfinavir, to the HIV-1 protease. Specifically, the decahydroisoquinoline moiety occupies the S1' subsite of the enzyme's active site, contributing to the inhibitor's high binding affinity and specificity.[7]

Diagram 1: Signaling Pathway of Nelfinavir Action

Caption: Mechanism of Nelfinavir as an HIV-1 Protease Inhibitor.

Quantitative Data for Nelfinavir

| Parameter | Value | Target | Reference |

| Ki | 2 nM | HIV-1 Protease | [5] |

| EC50 | 2.6-5.3 nM | HIV-1 in cell culture | [9] |

Application in Excitatory Amino Acid (EAA) Receptor Antagonists

The decahydroisoquinoline-3-carboxylic acid framework is also a key structural element in the development of antagonists for the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are ligand-gated ion channels that play crucial roles in excitatory synaptic transmission in the central nervous system. Dysregulation of these receptors is implicated in various neurological disorders.

Mechanism of Action of Decahydroisoquinoline-based EAA Antagonists

Derivatives of decahydroisoquinoline-3-carboxylic acid act as competitive antagonists at the glutamate binding site of NMDA and AMPA receptors.[10][11] By occupying this site, they prevent the binding of the endogenous agonist glutamate, thereby inhibiting the ion channel opening and the subsequent influx of cations (e.g., Ca2+ and Na+). This modulation of glutamatergic neurotransmission has potential therapeutic applications in conditions characterized by excessive excitatory signaling, such as epilepsy and neurodegenerative diseases.

Structure-activity relationship (SAR) studies have shown that the stereochemistry of the decahydroisoquinoline ring and the nature of substituents at various positions are critical for the potency and selectivity of these compounds as AMPA or NMDA receptor antagonists.[10][12]

Diagram 2: Experimental Workflow for Screening EAA Antagonists

References

- 1. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 136465-81-1 [amp.chemicalbook.com]

- 4. Nelfinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Nelfinavir - Wikipedia [en.wikipedia.org]

- 6. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity studies of 6-(tetrazolylalkyl)-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. 1. Effects of stereochemistry, chain length, and chain substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-activity studies of 6-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. 2. Effects of distal acid bioisosteric substitution, absolute stereochemical preferences, and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(tert-butyl)decahydroisoquinoline-3-carboxamide: A Synthetic Keystone with Undefined Therapeutic Frontiers

An In-depth Review for Drug Discovery Professionals

N-(tert-butyl)decahydroisoquinoline-3-carboxamide, a chiral heterocyclic compound, holds a significant position in medicinal chemistry, primarily as a crucial building block in the synthesis of potent antiviral agents. Despite its integral role in the creation of life-saving therapeutics, its own therapeutic potential remains largely unexplored and undocumented in publicly available scientific literature. This technical guide aims to synthesize the current knowledge surrounding this compound, focusing on its established role in drug synthesis and the conspicuous absence of data regarding its intrinsic biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and utilization in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆N₂O | [1] |

| Molecular Weight | 238.37 g/mol | [1] |

| CAS Number | 168899-60-3 | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 93-100 °C | [2] |

| Purity | ≥ 99% | [2] |

Established Role in Synthesis

The primary and well-documented utility of this compound lies in its function as a key chiral intermediate in the multi-step synthesis of several clinically significant HIV-1 protease inhibitors.[3] Specifically, it forms a core component of the approved drugs Saquinavir and Nelfinavir.[3] Its rigid, bicyclic structure and the presence of a carboxamide group provide a versatile scaffold for the construction of these complex molecules, which are designed to fit into the active site of the HIV-1 protease enzyme.

The general synthetic pathway involving this intermediate is outlined below.

Caption: Generalized synthetic route to HIV protease inhibitors.

The Unexplored Therapeutic Landscape

A comprehensive search of the scientific literature reveals a significant gap in the understanding of the direct biological effects of this compound. There is a lack of published studies investigating its pharmacological profile, including:

-

Binding affinities to any specific biological targets.

-

In vitro or in vivo efficacy in any disease models.

-

Mechanism of action studies.

-

Pharmacokinetic and pharmacodynamic properties .

While the broader class of decahydroisoquinoline derivatives has been explored for various therapeutic applications, including as AMPA and NMDA receptor antagonists, this specific compound has not been the subject of such investigations.[4] The available information is confined to its identity as a synthetic intermediate.

Experimental Protocols: Synthesis

The synthesis of this compound is a critical process for the production of downstream active pharmaceutical ingredients. Below is a generalized experimental protocol based on available literature.

Objective: To synthesize this compound via hydrogenation of N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.

Materials:

-

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

-

Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in ethanol is prepared in a suitable reaction vessel.

-

A catalytic amount of 10% Palladium on carbon is added to the solution.

-

The reaction mixture is subjected to hydrogenation at room temperature and atmospheric pressure for approximately 18 hours.

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The solvent is removed from the filtrate by evaporation under reduced pressure to yield this compound as a clear oil.

Note: This is a generalized protocol and specific reaction conditions may vary.

Caption: Workflow for the synthesis of the target compound.

Conclusion and Future Directions

References

- 1. This compound | C14H26N2O | CID 3667935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Structure-activity studies of 6-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. 2. Effects of distal acid bioisosteric substitution, absolute stereochemical preferences, and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(tert-butyl)decahydroisoquinoline-3-carboxamide: A Linchpin Intermediate in HIV Protease Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a pivotal chiral building block in the synthesis of several prominent HIV protease inhibitors, most notably Saquinavir and Nelfinavir. Its rigid bicyclic structure and the presence of a carboxamide functional group at the 3-position make it an ideal scaffold for constructing complex molecules that fit into the active site of the HIV protease enzyme. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its critical role as a synthetic intermediate. While the intrinsic biological activity of this compound is not extensively documented, its significance in the development of life-saving antiretroviral therapies is profound.

Introduction

The quest for effective treatments for Human Immunodeficiency Virus (HIV) has led to the development of various classes of antiretroviral drugs. Among these, protease inhibitors have been a cornerstone of highly active antiretroviral therapy (HAART). These drugs function by blocking the action of HIV protease, an enzyme essential for the maturation of new, infectious virus particles. This compound has emerged as a crucial intermediate in the chemical synthesis of several of these protease inhibitors.[1][2][3] Its stereochemically defined structure is incorporated into the final drug molecule, contributing to the high affinity and selectivity required for potent enzyme inhibition. This guide will delve into the synthetic routes for this intermediate, its chemical characteristics, and its application in the synthesis of marketed drugs.

Chemical Synthesis

The synthesis of this compound is a multi-step process that often starts from readily available chiral precursors such as L-phenylalanine or (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ("tic-a"). The primary goal of the synthesis is to establish the desired stereochemistry of the decahydroisoquinoline ring system.

Synthesis from (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

A common and well-documented route involves the conversion of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to its N-tert-butylamide derivative, followed by hydrogenation of the aromatic ring.

Experimental Protocol:

-

Formation of (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide ("tic-c"):

-

A slurry of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in an organic solvent such as ethyl acetate is prepared.[4]

-

The mixture is reacted with a phosgenating agent, such as phosgene or triphosgene, to form the corresponding N-carboxy anhydride (NCA) intermediate.[4][5] This intermediate is typically moisture-sensitive and is not isolated.[4]

-

Tert-butylamine is then added to the reaction mixture, which reacts with the NCA to form (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide.[4]

-

The product can be isolated and purified by standard techniques.

-

-

Hydrogenation to this compound:

-

The purified (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide is dissolved in a suitable solvent like heptane.[4]

-

The solution is subjected to hydrogenation under pressure in the presence of a catalyst. A common catalyst for this transformation is Rhodium on alumina (Rh/Al₂O₃).[4]

-

The reaction is typically carried out at elevated temperature and pressure (e.g., 100°C and 350 psi) for several hours.[4]

-

After the reaction is complete, the catalyst is removed by filtration, and the product, N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide, is isolated by concentration of the filtrate and crystallization.[4]

-

Synthesis from L-phenylalanine

An alternative route begins with the amino acid L-phenylalanine.

Experimental Protocol:

-

Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid:

-

Amidation and Hydrogenation:

-

The resulting (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is then converted to the N-tert-butylamide and subsequently hydrogenated as described in section 2.1.

-

Another described hydrogenation method for a related precursor, 2-(benzyloxycarbonyl)-N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide, utilizes 10% palladium-on-carbon in ethanol at room temperature and atmospheric pressure for 18 hours to yield the desired product.[6]

Table 1: Summary of Key Synthetic Steps and Reagents

| Step | Starting Material | Key Reagents and Conditions | Product | Reference |

| Amidation | (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 1. Phosgene/Triphosgene, Ethyl Acetate2. tert-butylamine | (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide | [4] |

| Hydrogenation | (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide | H₂, 5% Rh/Al₂O₃, Heptane, 100°C, 350 psi | N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide | [4] |

| Hydrogenation | 2-(benzyloxycarbonyl)-N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide | H₂, 10% Pd/C, Ethanol, RT, atmospheric pressure | N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide | [6] |

| Ring Formation | L-phenylalanine | Hydrobromic acid, Paraformaldehyde | (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [1] |

Role in the Synthesis of HIV Protease Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of Saquinavir and Nelfinavir.

Synthesis of Saquinavir

In the synthesis of Saquinavir, the secondary amine of this compound is coupled with a chiral epoxide intermediate.[2] This is followed by further coupling with N-benzyloxycarbonyl-asparagine to complete the Saquinavir molecule.[2] The decahydroisoquinoline moiety of the intermediate forms a crucial part of the final drug structure, which binds to the HIV protease active site.[7]

Caption: Synthetic workflow for Saquinavir utilizing the core intermediate.

Synthesis of Nelfinavir

Similarly, in the synthesis of Nelfinavir, this compound is reacted with a different chiral side chain, often involving an epoxide opening reaction.[8] The resulting intermediate is then further elaborated to yield Nelfinavir.

Biological and Pharmacological Aspects

There is a paucity of publicly available data on the specific biological activities and pharmacokinetic properties of this compound itself. The scientific literature predominantly focuses on its utility as a synthetic precursor.

The broader class of tetrahydroisoquinoline and decahydroisoquinoline derivatives has been investigated for a range of biological activities, including as antitumor, antibacterial, and anti-inflammatory agents.[9][10] However, it is important to note that these activities are for derivatives and not the specific title compound. The tert-butyl group is a common motif in medicinal chemistry, often influencing properties like metabolic stability and lipophilicity.[11] In Nelfinavir, the tert-butylcarboxamide moiety is known to occupy a subsite of the HIV-1 protease.

One commercial source suggests that the tetrahydroisoquinoline precursor may have applications in neuroprotective studies and in the development of therapeutics for neurological disorders, though this is not substantiated by peer-reviewed experimental data for the decahydro- variant in the search results.[12]

Conclusion

This compound is a molecule of significant industrial and pharmaceutical importance, primarily due to its role as a non-interchangeable, stereochemically defined intermediate in the synthesis of the HIV protease inhibitors Saquinavir and Nelfinavir. While its own biological profile is not extensively characterized, its structural contribution to the efficacy of these life-saving drugs is undeniable. The synthetic routes to this compound are well-established, allowing for its production on a scale necessary for pharmaceutical manufacturing. Future research could explore the potential intrinsic biological activities of this and related decahydroisoquinoline structures, but its current value remains firmly rooted in its application in organic synthesis.

Caption: Relationship between synthesis and application of the title compound.

References

- 1. Page loading... [guidechem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]

- 5. KR20010023266A - Preparation of (s)-n-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxyamide - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to N-(tert-butyl)decahydroisoquinoline-3-carboxamide: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Significance

N-(tert-butyl)decahydroisoquinoline-3-carboxamide, particularly the (3S,4aS,8aS)-isomer, is a pivotal chiral intermediate in the synthesis of pioneering HIV protease inhibitors. Its rigid, bicyclic structure provides a valuable scaffold in medicinal chemistry. The primary significance of this compound lies in its role as a key building block for the antiretroviral drugs Saquinavir and Nelfinavir, which have been instrumental in the management of HIV/AIDS.[1][2] The decahydroisoquinoline moiety is also found in various other pharmacologically active agents, highlighting the importance of this structural motif in drug discovery.[3]

Discovery and History

The history of this compound is intrinsically linked to the urgent search for effective treatments for HIV/AIDS in the late 1980s and early 1990s. Research efforts at Hoffmann-La Roche on HIV protease inhibitors led to the development of Saquinavir (Ro 31-8959).[4] The synthesis of Saquinavir required a specific chiral amine component, which was identified as a derivative of decahydroisoquinoline.

The seminal work on the large-scale synthesis of Saquinavir, published by Parkes et al. in the Journal of Organic Chemistry in 1994, details the synthesis of the this compound intermediate.[4][5] This publication, along with the corresponding U.S. Patent 5,196,438, represents a key milestone in the practical application of this compound.[4] The development of this intermediate was a critical step in enabling the viable production of Saquinavir, which became the first HIV protease inhibitor to receive FDA approval in 1995.[6] Subsequently, this intermediate was also utilized in the synthesis of Nelfinavir.

Synthetic Protocols

The synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a multi-step process that often commences with the readily available chiral starting material, L-phenylalanine. The general strategy involves the formation of a tetrahydroisoquinoline ring system, followed by its hydrogenation to the decahydro derivative.

Synthesis of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide ("tic-c")

A common precursor to the target molecule is (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide ("tic-c"). One patented method for its preparation is as follows:

Experimental Protocol:

-

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is reacted with phosgene in an organic solvent such as ethyl acetate to form the corresponding N-carboxy anhydride (NCA).[7]

-

The reaction mixture is then cooled, and tert-butylamine is added.[7]

-

The NCA intermediate reacts with tert-butylamine to yield (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.[7]

| Step | Key Reagents | Solvent | Temperature | Yield | Reference |

| 1 | (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, Phosgene | Ethyl Acetate | 50-125°C | - | [7] |

| 2 | N-carboxy anhydride intermediate, tert-butylamine | Ethyl Acetate | -20 to 5°C | - | [7] |

Hydrogenation to this compound ("tic-d")

The final step is the reduction of the aromatic ring of the tetrahydroisoquinoline system.

Experimental Protocol:

-

(S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is dissolved in a suitable solvent, such as acetic acid or an alcohol.

-

The solution is subjected to hydrogenation under pressure in the presence of a catalyst, typically rhodium on alumina (Rh/Al₂O₃) or rhodium on carbon.[7][8]

-

Upon completion of the reaction, the catalyst is removed by filtration, and the product is isolated and purified.

| Starting Material | Catalyst | Solvent | Pressure | Temperature | Yield | Reference |

| (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | 5% Rh/Al₂O₃ | Heptane | 350 psi | 100°C | - | [7] |

| (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Rhodium on carbon | 90% Acetic Acid | High Pressure | - | - | [4] |

| 2-(benzyloxycarbonyl)-N-tert. butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide | 10% Palladium-on-carbon | Ethanol | Atmospheric | Room Temp. | Quantitative |

Spectroscopic Data:

-

Mass Spectrum: m/e 239 [M+H]⁺

Application in the Synthesis of HIV Protease Inhibitors

The primary utility of this compound is as a nucleophile that is coupled with an epoxide or other electrophilic fragment to construct the core of HIV protease inhibitors.

Synthesis of Saquinavir (Ro 31-8959)

In the synthesis of Saquinavir, the decahydroisoquinoline intermediate is coupled with a chiral epoxide derived from L-phenylalanine.

References

- 1. EP1337514A1 - Method of preparation of (s)-n-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - Google Patents [patents.google.com]

- 2. This compound | C14H26N2O | CID 3667935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6433177B1 - Process for the preparation of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Studies toward the Large-Scale Synthesis of the HIV Proteinase Inhibitor Ro 31-8959 (1994) | Kevin E. B. Parkes | 97 Citations [scispace.com]

- 6. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]

- 7. Saquinavir mesilate, Ro-31-8959/003, Fortovase, Fortovase(soft gel capsules), Invirase-药物合成数据库 [drugfuture.com]

- 8. prepchem.com [prepchem.com]

N-(tert-butyl)decahydroisoquinoline-3-carboxamide safety and handling

An In-depth Technical Guide on the Safety and Handling of N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a collation of publicly available data and is not a substitute for a manufacturer's Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.

Introduction

This compound is a heterocyclic organic compound. It serves as a crucial chiral building block in the synthesis of various pharmacologically active molecules. Notably, it is a key intermediate in the production of HIV protease inhibitors such as Saquinavir and Nelfinavir. Its stereochemistry plays a vital role in the efficacy of the final drug product. This guide provides a summary of the available information regarding its safety, handling, and use in experimental settings.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₆N₂O |

| Molecular Weight | 238.37 g/mol |

| CAS Number | 168899-60-3 |

| Boiling Point | 401.5 °C at 760 mmHg |

| Flash Point | 146.7 °C |

| Appearance | White to Almost White Solid |

Safety and Hazard Information

Based on the harmonized classification and labelling (CLH) approved by the European Union, this compound is considered a hazardous substance.[1] The primary hazards are summarized below.

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral) | Harmful if swallowed.[1] |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[1] |

| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects.[1] |

Precautionary Measures and Handling

Due to the hazardous nature of this compound, appropriate personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to:

-

Safety goggles or a face shield to protect against serious eye damage.

-

Chemically resistant gloves.

-

A lab coat or other protective clothing.

-

Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.

Storage: The compound should be stored in a tightly sealed container, protected from direct light.

First Aid Measures

While a comprehensive SDS is the primary source for first aid information, the following general guidelines apply based on the known hazards:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing.

-

In Case of Skin Contact: Wash with plenty of water.

Experimental Protocols

This compound, often referred to in literature as a perhydroisoquinoline (PHIQ) residue, is used as a nucleophile in ring-opening reactions of epoxides to synthesize more complex molecules.

General Procedure for Reaction with Epoxides

The following is a general experimental protocol for the reaction of this compound with a suitable epoxide, based on procedures for similar structures.[2]

Materials:

-

This compound (PHIQ)

-

Suitable epoxide

-

Isopropanol (i-PrOH)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Chloroform/Methanol mixture)

Procedure:

-

To a stirred solution of the epoxide in isopropanol at room temperature, add this compound.

-

Allow the reaction mixture to stir at room temperature. The reaction time can vary, and progress should be monitored by an appropriate method (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can then be purified by column chromatography on silica gel using a suitable eluent system to yield the desired product.

Visualization of Role and Hazards

Role as a Synthetic Intermediate

As no direct signaling pathway for this compound has been identified, the following diagram illustrates its role as a key building block in the synthesis of an active pharmaceutical ingredient (API), such as an HIV protease inhibitor.

Caption: Synthetic workflow illustrating the role of the compound.

Summary of Key Hazards

This diagram provides a quick visual reference for the main hazards associated with this compound.

Caption: Primary hazards of this compound.

Broader Context: Biological Activity of Decahydroisoquinolines

While this compound is primarily documented as a synthetic intermediate, the broader class of decahydroisoquinoline derivatives has been investigated for various biological activities. For instance, certain N-alkyl decahydroisoquinolines have shown potential as antifungal agents by targeting ergosterol biosynthesis. Other derivatives have been explored as antagonists for kainate receptors, such as GluK1, indicating potential applications in analgesia. It is important to note that these activities are for the general chemical class and have not been specifically attributed to this compound itself.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a pivotal chiral intermediate in the synthesis of HIV-1 protease inhibitors, most notably Saquinavir. The stereochemical integrity of this molecule is crucial for the efficacy of the final active pharmaceutical ingredient (API). This document provides detailed protocols for a robust and scalable synthesis of this key intermediate, compiled from various sources. The synthesis is primarily a two-step process commencing from (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The protocols herein describe the formation of the N-tert-butyl amide followed by the diastereoselective hydrogenation of the tetrahydroisoquinoline ring system.

Chemical Structures and Reaction Scheme

The overall synthetic pathway is depicted below:

(A) (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid → (B) (S)-N-tert-Butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide → (C) (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical Properties of Compounds

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |